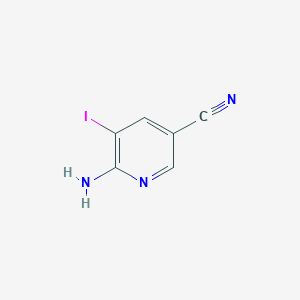
6-Amino-5-iodonicotinonitrile
Vue d'ensemble
Description
6-Amino-5-iodonicotinonitrile is an organic compound with the molecular formula C6H4IN3 . It has a molecular weight of 245.02 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . This process uses a non-hazardous coupling reagent known as COMU . The reaction conditions are optimized to precipitate pure products after only 5 to 10 minutes of reaction time .Molecular Structure Analysis
The InChI code for 6-Amino-5-iodonicotinonitrile is 1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Amino-5-iodonicotinonitrile is a solid substance . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Alzheimer's Disease Research
6-Amino-5-iodonicotinonitrile derivatives, such as [18F]FDDNP, have been used in Alzheimer's disease (AD) research. A study by Shoghi-Jadid et al. (2002) utilized [18F]FDDNP in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living AD patients. This noninvasive technique is significant for diagnostic assessment and monitoring treatment response in AD patients (Shoghi-Jadid et al., 2002).
Chemical Synthesis
In chemical synthesis, 6-Amino-5-iodonicotinonitrile derivatives have been used as intermediates. Lavecchia et al. (2004) reported the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, involving palladium-mediated coupling reactions. This synthesis pathway is significant in the production of various compounds with potential applications in different fields (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Corrosion Inhibition
Research by Ansari et al. (2015) explored the use of pyridine derivatives, including 6-Amino-5-iodonicotinonitrile, as corrosion inhibitors. Specifically, they investigated the adsorption and inhibitory effects of these derivatives on N80 steel corrosion in HCl. This study contributes to the understanding of corrosion processes and the development of more effective corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).
Drug Development and Biological Studies
6-Amino-5-iodonicotinonitrile and its derivatives have also been utilized in drug development and biological studies. Challa et al. (2021) explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1. This research contributes to the development of new therapeutic agents (Challa et al., 2021).
Environmental Applications
In environmental science, research on the microbial degradation of explosives has shown that 6-Amino-5-iodonicotinonitrile derivatives are involved in the biodegradation processes. Hawari et al. (2000) detailed the microbial degradation pathways of various explosives, emphasizing the importance of understanding these processes for environmental cleanup efforts (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
6-amino-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIDXQBQCDCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-iodonicotinonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


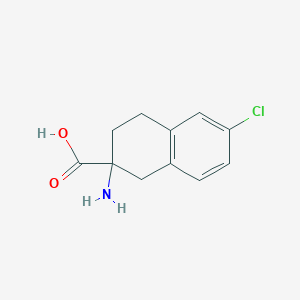
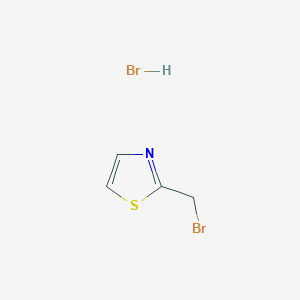
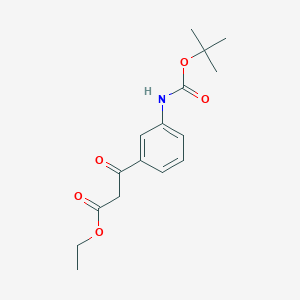
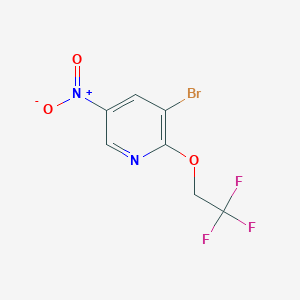

![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)
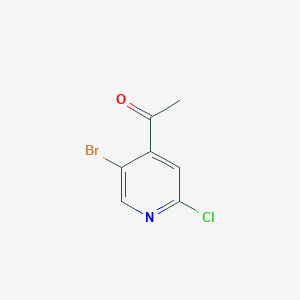

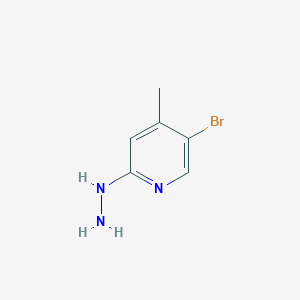

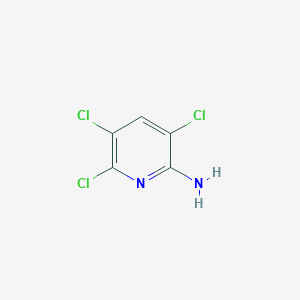
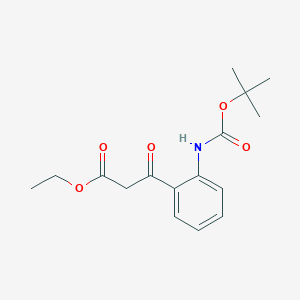
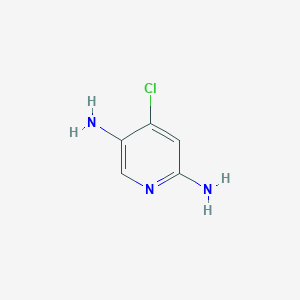
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)